molecular formula C13H20N6O4 B116369 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate CAS No. 142963-59-5

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate

Cat. No. B116369
M. Wt: 324.34 g/mol
InChI Key: HDOVUKNUBWVHOX-UHFFFAOYSA-N
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Description

The compound “2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate” is a pharmaceutical impurity standard . It is also known as Aciclovir Related Compound A (USP), Aciclovir impurity A (PhEur) . The empirical formula of this compound is C10H13N5O4 . It is the acetate form of acyclovir and can be path indicative in the synthesis of acyclovir .


Synthesis Analysis

The synthesis of this compound is closely related to the synthesis of acyclovir . The monocarboxylate intermediate is formed with high selectivity and in high yields, and provides for mono-esterification by an L-valine derivative .


Molecular Structure Analysis

The molecular weight of this compound is 267.24 . The SMILES string of this compound is CC(=O)OCCOCn1cnc2C(=O)NC(N)=Nc12 . The InChI of this compound is 1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17) .


Physical And Chemical Properties Analysis

This compound is an analytical standard with an assay of ≥90.0% (HPLC) . It has a limited shelf life, with the expiry date mentioned on the label . It is suitable for HPLC and gas chromatography (GC) techniques . It has ≤10.0% HPLC impurities, ≤5% related solvents, and ≤5% water .

Scientific Research Applications

  • Vibrational Spectroscopy and Molecular Docking Studies :

    • Rizwana et al. (2020) conducted a comprehensive vibrational analysis of this compound, employing both experimental and theoretical approaches using Gaussian03W software. They explored the electronic properties through UV–Vis spectrum analysis and calculated the band gap energy. Additionally, charge transfer, electrostatic potential maps, and natural bond orbital analysis were carried out, providing insights into the molecular interactions and chemical shielding effects. Molecular docking studies suggested anti-viral activity against various viral proteins (Rizwana, Prasana, Muthu, & Abraham, 2020).
  • Synthesis of Acyclic Nucleotide Analogues :

    • Česnek et al. (2000) studied the cross-coupling reactions of 2-amino-6-chloro-9-{2-[(diisopropoxyphosphoryl)methoxy]ethyl}purine and 2-amino-9-{2-[(diisopropoxyphosphoryl)methoxy]ethyl}-6-iodopurine with various organometallic reagents. This work highlights the synthetic versatility of the compound in creating diverse 2-amino-6-substituted purines, contributing to the field of nucleotide analogue synthesis (Česnek, Hocek, & Holý, 2000).
  • Synthesis Directed Towards Fungal Xanthone Bikaverin :

    • Iijima et al. (1979) reported on the synthesis of complex compounds starting with precursors similar to the queried compound, demonstrating its utility in organic synthesis, especially in creating compounds with potential biological activities (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).
  • Synthesis and Tautomerism Studies in Agelasine Analogs :

    • Roggen and Gundersen (2008) synthesized N-Methoxy-9-methyl-9H-purin-6-amines with different 2-position substituents, exploring their tautomerism. Their findings provide a deeper understanding of the chemical behavior of compounds structurally related to the one , particularly in terms of their tautomeric ratios and reactivity, which is crucial for potential pharmaceutical applications (Roggen & Gundersen, 2008).

properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVUKNUBWVHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101338116
Record name Valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate

CAS RN

142963-59-5
Record name Valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sreenivasulu, MR Rao, KBC Sekhar - 2017 - academia.edu
A simple reverse phase liquid chromatographic method with ultraviolet detector was developed for the accurate determination of Valacyclovir using GracesmartRP18, C18 Column (250 …
Number of citations: 0 www.academia.edu

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